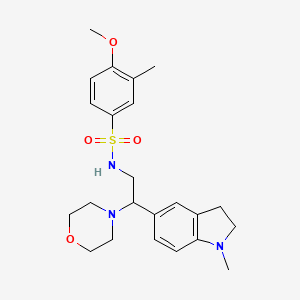
4-methoxy-3-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-3-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H31N3O4S and its molecular weight is 445.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Methoxy-3-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This article aims to provide a comprehensive overview of the compound’s biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a benzenesulfonamide core with several substituents that enhance its biological interactions. The presence of the methoxy and methyl groups, along with the morpholino and indoline moieties, suggests a structure conducive to interactions with various biological targets.
Chemical Formula: C₁₈H₂₃N₃O₃S
Molecular Weight: 357.45 g/mol
Research indicates that compounds with similar structures often exhibit significant biological activities, particularly as ligands for dopamine receptors. The unique combination of functional groups in this compound may enhance its selectivity and potency as a dopamine receptor modulator, potentially impacting conditions such as schizophrenia and Parkinson's disease .
1. Dopamine Receptor Interaction
Studies have shown that related compounds can act as high-affinity ligands for dopamine D2 receptors. This receptor interaction is crucial in various neurological conditions, indicating that this compound may share similar properties .
2. Antitumor Activity
Recent investigations into structurally related benzenesulfonamide derivatives have demonstrated their potential as dual-target inhibitors against cancer-related proteins such as STAT3 and tubulin. For instance, derivatives showed significant inhibitory effects on various cancer cell lines (A549, MDA-MB-231, HCT-116) with IC50 values ranging from 1.35 μM to 3.04 μM . This suggests that the compound may also possess antitumor properties through similar mechanisms.
3. Inhibition of Enzymatic Activity
Compounds in this class have been evaluated for their inhibitory action against carbonic anhydrase (CA) isoforms, which are implicated in numerous physiological processes and diseases. The sulfonamide group is known for its ability to inhibit CA, making this compound a candidate for further exploration in therapeutic applications .
Table 1: Summary of Biological Activities
属性
IUPAC Name |
4-methoxy-3-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S/c1-17-14-20(5-7-23(17)29-3)31(27,28)24-16-22(26-10-12-30-13-11-26)18-4-6-21-19(15-18)8-9-25(21)2/h4-7,14-15,22,24H,8-13,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTVMCDCYGCOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














